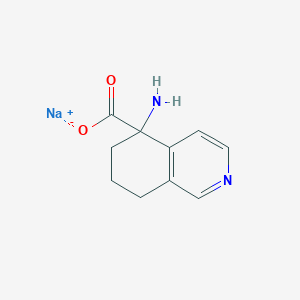

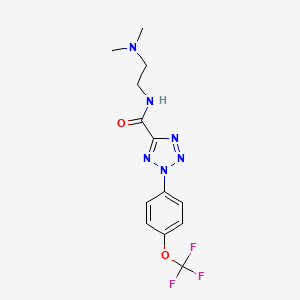

![molecular formula C14H24Cl3N3 B2696001 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride CAS No. 2309453-40-3](/img/structure/B2696001.png)

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride” is a chemical substance with the molecular weight of 340.72 . It is a trihydrochloride salt and is in the form of a powder . The compound is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H21N3.3ClH/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14;;;/h1-4,14H,5-11,15H2;3*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Unfortunately, other specific physical and chemical properties of “4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride” were not found in the retrieved information.Applications De Recherche Scientifique

Hypoxic-Cytotoxic Agents

Research has explored quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include compounds with piperazine and aniline groups similar to "4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline trihydrochloride". These compounds have been identified for their potential as hypoxic-cytotoxic agents in treating cancer. The study highlighted the synthesis of these compounds and evaluated their in vitro activities, finding certain derivatives to exhibit potent and selective hypoxic-cytotoxic properties (Ortega et al., 2000).

Antimicrobial Activities

A synthesis study on eperezolid-like molecules, including those with piperazine-aniline structures, assessed their antimicrobial activities. The study involved the conversion of specific intermediates to Schiff bases and other derivatives, with evaluations revealing significant anti-Mycobacterium smegmatis activity among the synthesized compounds (Yolal et al., 2012).

Src Kinase Inhibitors

Research into optimizing quinolinecarbonitriles as inhibitors of Src kinase activity included the development of compounds with phenylamino and piperazine components. These compounds were tested for their ability to inhibit Src kinase and Src-mediated cell proliferation, identifying specific analogues with potent inhibitory effects. This research has implications for the development of cancer therapies targeting Src kinase (Boschelli et al., 2001).

Catalytic Synthesis Applications

A study on ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols presented a method for selectively synthesizing N-(n-hydroxyalkyl)anilines and arylpiperazines, which are structurally related to the compound . This catalytic approach offers a novel route to synthesizing compounds with potential bioactive properties (Koten et al., 1998).

Biological Evaluation of Novel Oxadiazole Derivatives

Another study focused on the synthesis and biological evaluation of 1,3,4 oxadiazole derivatives that include N-substituted aniline groups. These compounds were assessed for their antidiabetic, anti-inflammatory, and anticancer activities, demonstrating the potential for developing new therapeutic agents (Kavitha et al., 2016).

Safety And Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely .

Propriétés

IUPAC Name |

4-[(4-cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3.3ClH/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14;;;/h1-4,14H,5-11,15H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMYQSCRUPKUFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)CC3=CC=C(C=C3)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

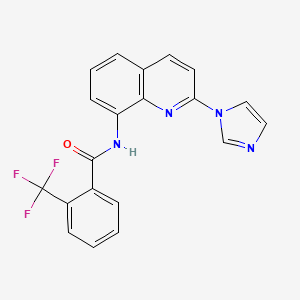

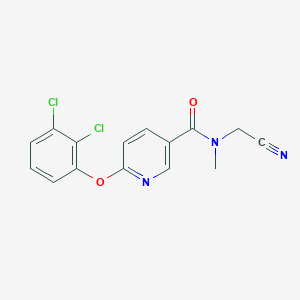

![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)

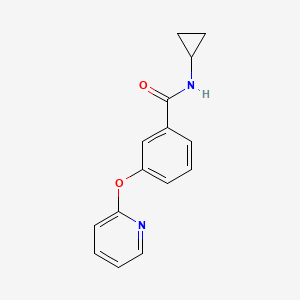

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)

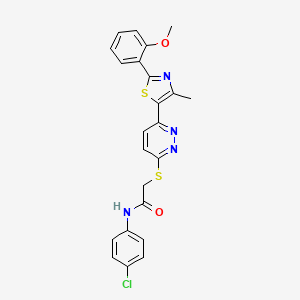

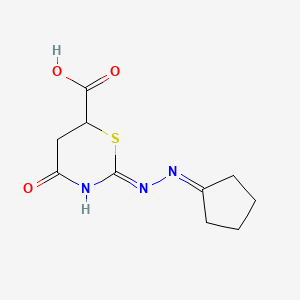

![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)

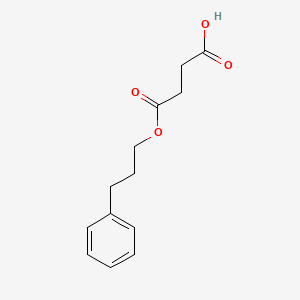

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)